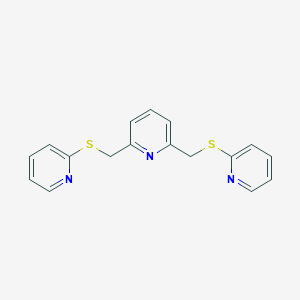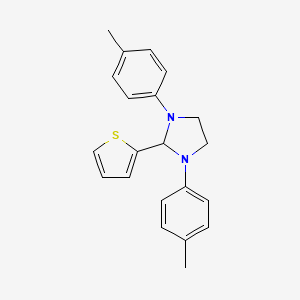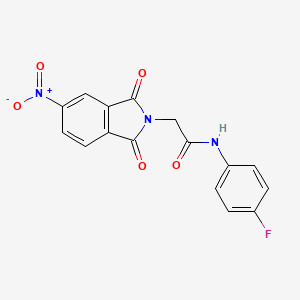
2,6-Bis(2-pyridylthiomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-pyridylthiomethyl)pyridine: is an organic compound that features a pyridine ring substituted with two pyridylthiomethyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-pyridylthiomethyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with 2-mercaptopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-Bis(2-pyridylthiomethyl)pyridine can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The pyridylthiomethyl groups can participate in substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
Chemistry: 2,6-Bis(2-pyridylthiomethyl)pyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic properties and are studied for their potential use in various catalytic processes.
Biology: The compound’s ability to form metal complexes makes it useful in bioinorganic chemistry, where it can be used to model metalloenzymes and study their mechanisms.
Medicine: Research is ongoing to explore the potential medicinal applications of metal complexes formed with this compound, particularly in the development of new therapeutic agents.
Industry: In materials science, the compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 2,6-Bis(2-pyridylthiomethyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and thiomethyl groups act as donor atoms, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal and the specific application.
類似化合物との比較
2,6-Bis(2-benzimidazolyl)pyridine: This compound also features a pyridine ring substituted at the 2 and 6 positions, but with benzimidazolyl groups instead of pyridylthiomethyl groups.
2,6-Bis(2-thienyl)pyridine: This compound has thienyl groups at the 2 and 6 positions of the pyridine ring.
Uniqueness: 2,6-Bis(2-pyridylthiomethyl)pyridine is unique due to the presence of sulfur atoms in the thiomethyl groups, which can participate in various chemical reactions and form strong metal-sulfur bonds. This makes it particularly useful in coordination chemistry and catalysis, where the sulfur atoms can enhance the stability and reactivity of metal complexes.
特性
IUPAC Name |
2,6-bis(pyridin-2-ylsulfanylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S2/c1-3-10-18-16(8-1)21-12-14-6-5-7-15(20-14)13-22-17-9-2-4-11-19-17/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHOHXFQOEXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=CC=C2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5613248.png)

![N,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5613256.png)
![6,8-dimethyl-2-{[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5613258.png)
![1-tert-butyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5613264.png)
![5,5-dimethyl-14-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5613276.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5613282.png)
![7-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5613293.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5613301.png)
![ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5613305.png)


![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5613344.png)
